![molecular formula C59H91N19O26S2 B14453104 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-77-5](/img/structure/B14453104.png)

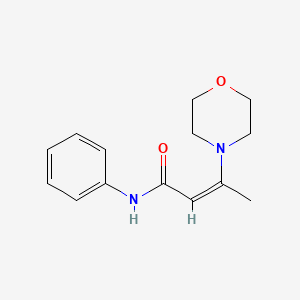

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tallysomycin S(sub 11b) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. This compound is known for its antitumor properties and is part of the bleomycin family of antibiotics, which also includes phleomycin and zorbamycin . The copper complex form of tallysomycin enhances its biological activity, making it a subject of interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin derivatives involves precursor amine-feeding fermentation. Diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in two classes of biosynthetic derivatives . The preparation of the copper complex involves the chelation of copper ions with tallysomycin, resulting in a blue powder .

Industrial Production Methods: Industrial production of tallysomycin derivatives, including the copper complex, typically involves large-scale fermentation processes. The fermentation broths of Streptoalloteichus hindustanus are used to isolate tallysomycins, which are then subjected to further chemical modifications to produce the desired derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Tallysomycin S(sub 11b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, often acting as a catalyst or a reactant .

Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 11b) copper complex include oxidizing agents, reducing agents, and various ligands that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the complex .

Major Products: The major products formed from these reactions include modified tallysomycin derivatives with enhanced biological activities. These products are often tested for their antimicrobial and antitumor properties .

Applications De Recherche Scientifique

Tallysomycin S(sub 11b) copper complex has a wide range of scientific research applications. In chemistry, it is studied for its unique coordination chemistry and catalytic properties . In biology and medicine, it is investigated for its antitumor and antimicrobial activities . The compound has shown promise in inhibiting the growth of pathogenic bacteria and cancer cells, making it a potential candidate for new therapeutic agents .

Mécanisme D'action

The mechanism of action of tallysomycin S(sub 11b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions. These ROS cause damage to cellular components, including DNA, leading to cell death . The copper ion in the complex enhances the production of ROS, thereby increasing the compound’s cytotoxicity .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to tallysomycin S(sub 11b) copper complex include other members of the bleomycin family, such as bleomycin, phleomycin, and zorbamycin . These compounds share similar structures and biological activities but differ in their specific chemical modifications and metal ion coordination .

Uniqueness: Tallysomycin S(sub 11b) copper complex is unique due to its specific copper ion coordination, which enhances its biological activity compared to other tallysomycin derivatives . This unique coordination environment allows for more effective interactions with cellular components, leading to increased antimicrobial and antitumor activities .

Propriétés

Numéro CAS |

77368-77-5 |

|---|---|

Formule moléculaire |

C59H91N19O26S2 |

Poids moléculaire |

1546.6 g/mol |

Nom IUPAC |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)83)69-11-22(60)47(64)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(65)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(62)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-7-66-5/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-82,85-91H,6-11,13-14,60,62H2,1-5H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,63,75,77) |

Clé InChI |

CVLZYFXMGKWINC-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNC)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)

![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)